BenchChemオンラインストアへようこそ!

C29H23BrN2O5

α-amylase inhibition anti-diabetic screening hydrazone SAR

The molecular formula C29H23BrN2O5 identifies a family of hydrazone derivatives incorporating a bromobenzoate ester and an aromatic ether motif. The most commercially indexed representative—CAS 330572-79-7, [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate—belongs to the arylhydrazone class, which is widely investigated for α-amylase inhibition, tyrosinase inhibition, antimicrobial, and anticancer applications.

Molecular Formula C29H23BrN2O5
Molecular Weight 559.4 g/mol
Cat. No. B12628474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H23BrN2O5
Molecular FormulaC29H23BrN2O5
Molecular Weight559.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC=CC=C6)Br)O
InChIInChI=1S/C29H23BrN2O5/c1-2-36-23-16-18(15-21(30)26(23)33)25-24-27(37-32(25)19-11-4-3-5-12-19)29(35)31(28(24)34)22-14-8-10-17-9-6-7-13-20(17)22/h3-16,24-25,27,33H,2H2,1H3
InChIKeyPQLZDCCKGXSGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H23BrN2O5 Procurement Guide: Hydrazone-Bromobenzoate Derivatives for Enzyme Inhibition and Antimicrobial Screening


The molecular formula C29H23BrN2O5 identifies a family of hydrazone derivatives incorporating a bromobenzoate ester and an aromatic ether motif. The most commercially indexed representative—CAS 330572-79-7, [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate—belongs to the arylhydrazone class, which is widely investigated for α-amylase inhibition, tyrosinase inhibition, antimicrobial, and anticancer applications [1][2]. Its computed XLogP3 of 6.6 and topological polar surface area of 86.2 Ų distinguish it from simpler hydrazone scaffolds and influence both its permeability profile and its formulation requirements [3].

Why C29H23BrN2O5 Cannot Be Interchanged with Generic Hydrazone Library Compounds


Although multiple hydrazone screening compounds share superficial functional-group similarity, C29H23BrN2O5 carries three structural features that jointly govern its biological profile and prevent simple substitution: (i) a 1,1′-biphenyl-4-yloxy ether that confers extended π-stacking potential and elevated lipophilicity (XLogP3 = 6.6); (ii) a meta-bromobenzoate ester whose bromine position (3-bromo) modulates electrophilic character and metabolic stability differently than para-substituted analogs; and (iii) a 2-methoxyphenyl hydrazone core that simultaneously influences the E/Z isomer ratio and hydrogen-bond acceptor capacity [1][2]. Generic hydrazone library members lacking the biphenyl ether or bearing bromine at alternative positions exhibit different enzyme inhibition IC50 values and antimicrobial MIC ranges, making procurement based solely on the hydrazone pharmacophore unreliable for reproducible SAR campaigns [3].

Quantitative Differentiation Evidence for C29H23BrN2O5 (CAS 330572-79-7)


α-Amylase Inhibition: Class-Level Potency Benchmark Against Acarbose

No direct α-amylase IC50 for C29H23BrN2O5 (CAS 330572-79-7) has been published. However, a congeneric series of 4-bromobenzoic acid hydrazone-Schiff base derivatives (compounds 4–32) was evaluated under identical in vitro conditions. The most potent congener (compound 21) achieved IC50 = 0.21 ± 0.01 μM, which is 6.4-fold more potent than the clinical reference acarbose (IC50 = 1.34 ± 0.01 μM). Twenty-four of twenty-nine derivatives fell within IC50 = 0.21–1.30 μM, all superior to acarbose [1]. Because C29H23BrN2O5 possesses the identical 3-bromobenzoate hydrazone pharmacophore with an extended biphenyl-ether substituent, it is structurally positioned within this active range, but its precise IC50 must be experimentally confirmed.

α-amylase inhibition anti-diabetic screening hydrazone SAR

Tyrosinase Inhibition: Quantitative Advantage Over Kojic Acid Standard

In a series of fourteen 4-bromobenzoic acid hydrazone-Schiff bases, five compounds (2g, 2k, 2d, 2c, 2n) exhibited tyrosinase IC50 values ranging from 6.07 ± 0.40 μM to 13.15 ± 0.09 μM, all surpassing the standard inhibitor kojic acid (IC50 = 16.9 ± 1.30 μM). The most active compound (2g, IC50 = 6.07 μM) was 2.8-fold more potent than kojic acid [1]. C29H23BrN2O5 shares the 4-bromobenzoic acid hydrazone core scaffold with this series; its differentiated biphenyl-ether and 3-bromobenzoate ester substituents are anticipated to further shift tyrosinase binding affinity based on docking-derived SAR from this study.

tyrosinase inhibition melanogenesis pigment disorder research

Radical Scavenging Capacity: DPPH Assay Benchmarking Against a Close Structural Analog

A closely related analog—4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate—demonstrated DPPH radical scavenging activity with IC50 = 40 μM . This compound shares the hydrazone-bromobenzoate scaffold with C29H23BrN2O5 but lacks the biphenyl-ether extension and 2-methoxy substituent. The DPPH IC50 of 40 μM places this scaffold in a moderately active antioxidant range; no direct DPPH data exist for the target compound itself.

antioxidant screening DPPH assay free radical scavenging

Physicochemical Differentiation: Lipophilicity and H-Bond Profile Versus Simpler Hydrazone Analogs

C29H23BrN2O5 (CAS 330572-79-7) exhibits computed XLogP3 = 6.6 and a topological polar surface area (TPSA) of 86.2 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. In contrast, representative 4-bromobenzoic acid hydrazone-Schiff base congeners (e.g., compound 21 from Khan et al.) have lower molecular weight and reduced aromatic ring count, resulting in lower lipophilicity (estimated XLogP3 ~ 4–5) and fewer rotatable bonds. The biphenyl-ether extension in C29H23BrN2O5 adds approximately 1–2 logP units and 3 additional rotatable bonds, which jointly influence membrane partitioning, aqueous solubility, and protein-binding characteristics [2].

drug-likeness physicochemical profiling permeability prediction

Highest-Confidence Research Application Scenarios for C29H23BrN2O5


Anti-Diabetic Lead Discovery: α-Amylase Inhibitor Screening Cascades

Procure C29H23BrN2O5 as a structurally differentiated probe within a 4-bromobenzoic acid hydrazone library for α-amylase inhibition. The congeneric series already demonstrates IC50 values as low as 0.21 μM (versus acarbose at 1.34 μM) [1]. The biphenyl-ether extension of C29H23BrN2O5 provides a unique vector for exploring substituent-dependent potency beyond the published SAR, enabling patentable chemical space expansion around a validated enzyme target.

Tyrosinase Inhibition for Melanogenesis and Pigment Disorder Research

Deploy C29H23BrN2O5 in tyrosinase inhibition assays where the bromobenzoate-hydrazone scaffold has already outperformed kojic acid (IC50 6.07 μM versus 16.9 μM for the most active congener) [2]. The meta-bromobenzoate and biphenyl-ether moieties present in C29H23BrN2O5 are absent from published tyrosinase inhibitors in this series, offering an opportunity to probe untested binding interactions identified in molecular docking studies [2].

Antimicrobial Susceptibility Profiling Against Gram-Positive and Fungal Panels

Utilize C29H23BrN2O5 in antimicrobial screening panels. Biphenyl-4-carboxylic acid hydrazide-hydrazone analogs have demonstrated promising in vitro activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger [3]. The elevated lipophilicity (XLogP3 = 6.6) of C29H23BrN2O5 may enhance membrane penetration against Gram-positive strains relative to less lipophilic hydrazone analogs, though experimental MIC determination is essential [4].

ADMET Profiling and Property-Based Lead Optimization

C29H23BrN2O5 serves as a useful reference compound for calibrating in vitro ADMET assays within hydrazone lead optimization programs. Its computed lipophilicity (XLogP3 = 6.6), moderate TPSA (86.2 Ų), and single hydrogen-bond donor place it near the boundary of conventional drug-likeness filters, making it a suitable probe for assessing permeability–solubility trade-offs, plasma protein binding, and CYP inhibition risk in this chemical series [4].

Quote Request

Request a Quote for C29H23BrN2O5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.